Cas no 1935511-48-0 (3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one)

3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one
- EN300-1953162
- 1935511-48-0
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- Inchi: 1S/C10H8BrF3O/c1-6-2-3-7(4-8(6)11)5-9(15)10(12,13)14/h2-4H,5H2,1H3
- InChI Key: UGFKQYRXQAWLMA-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=CC(=C1)CC(C(F)(F)F)=O
Computed Properties
- Exact Mass: 279.97106g/mol
- Monoisotopic Mass: 279.97106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1953162-0.5g |
3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one |
1935511-48-0 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1953162-10.0g |
3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one |
1935511-48-0 | 10g |
$3376.0 | 2023-06-01 | ||
Enamine | EN300-1953162-0.05g |
3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one |
1935511-48-0 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1953162-0.1g |
3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one |
1935511-48-0 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1953162-1g |
3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one |
1935511-48-0 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1953162-5g |
3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one |
1935511-48-0 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1953162-10g |
3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one |
1935511-48-0 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1953162-0.25g |
3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one |
1935511-48-0 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1953162-2.5g |
3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one |
1935511-48-0 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1953162-5.0g |
3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one |
1935511-48-0 | 5g |
$2277.0 | 2023-06-01 |
3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one Related Literature
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
Additional information on 3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one
Professional Introduction to Compound with CAS No. 1935511-48-0 and Product Name: 3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one
The compound with the CAS number 1935511-48-0 and the product name 3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The presence of both bromine and fluorine substituents in its molecular framework imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
Recent research in the domain of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. The bromo group at the 3-position of the phenyl ring enhances electrophilic aromatic substitution reactions, while the methyl group at the 4-position provides steric hindrance and influences electronic properties. These structural elements contribute to the compound's versatility as a building block in organic synthesis.
The 1,1,1-trifluoropropan-2-one moiety is particularly noteworthy for its role as a fluorinated ketone. Fluorine atoms are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates. In particular, trifluoromethyl groups have been extensively studied for their pharmacokinetic benefits, including improved bioavailability and resistance to metabolic degradation. The incorporation of this motif into the compound under discussion suggests its potential utility in developing next-generation pharmaceuticals with enhanced efficacy and reduced side effects.
Current advancements in computational chemistry have enabled more precise predictions of molecular properties and reactivity patterns. Studies utilizing quantum mechanical methods have demonstrated that the electronic distribution around the bromo and fluoro substituents significantly influences the compound's interaction with biological targets. This knowledge is crucial for rational drug design, where subtle modifications can lead to dramatic improvements in therapeutic outcomes.
In the realm of synthetic methodologies, this compound serves as an excellent precursor for constructing more intricate scaffolds. The bromo group can be selectively displaced by nucleophiles under mild conditions, allowing for functionalization at multiple sites. Meanwhile, the carbonyl group of the trifluoropropan-2-one can undergo various transformations, such as reduction to alcohols or condensation reactions to form amides or esters. These reactivities make it a versatile tool for medicinal chemists seeking to explore new chemical spaces.
Emerging applications of this compound are also being explored in materials science and agrochemicals. The unique combination of electronic and steric properties conferred by its structure makes it a promising candidate for developing advanced materials with tailored optical or electronic characteristics. Additionally, fluorinated aromatic compounds are increasingly being utilized in crop protection agents due to their enhanced stability and bioactivity profiles.
The synthesis of this compound typically involves multi-step processes that require careful optimization to ensure high yields and purity. Modern synthetic strategies often employ catalytic methods to minimize waste and improve efficiency. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce both bromine and fluorine substituents with high precision. Such advances underscore the importance of innovative synthetic techniques in facilitating access to complex molecules like this one.
Evaluation of this compound's biological activity has revealed intriguing potential across multiple therapeutic areas. Preliminary studies indicate that derivatives of 3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one exhibit promising interactions with biological targets relevant to inflammation, cancer metabolism, and neurodegenerative diseases. These findings align with broader trends in drug discovery where fluorinated heterocycles are being leveraged to develop treatments for challenging medical conditions.
The role of computational modeling in understanding structure-activity relationships (SAR) cannot be overstated. Advanced software packages allow researchers to predict how small changes in molecular structure will impact biological activity. By integrating experimental data with computational insights, scientists can accelerate the discovery process significantly. This interdisciplinary approach is particularly valuable when dealing with complex molecules like those featuring multiple fluorine atoms.
Future directions for research on this compound include exploring its role as a scaffold for library compounds in high-throughput screening campaigns. The ability to rapidly generate structurally diverse derivatives while maintaining key pharmacophoric features offers a powerful platform for identifying novel lead compounds. Additionally, green chemistry principles are being increasingly applied to optimize synthetic routes toward this target molecule, ensuring sustainability throughout drug development pipelines.
In conclusion,3-(3-bromo-4-methylphenyl)-1,1,1-trifluoropropan-2-one (CAS No: 1935511-48-0) represents a compelling example of how structural complexity can be leveraged to develop innovative solutions in pharmaceuticals and beyond. Its unique combination of reactivity features positions it as a valuable intermediate for synthetic chemists while offering exciting possibilities for therapeutic applications through further derivatization efforts.
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